2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a combination of chloro, fluorobenzamide, and dihydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Sulfonylation: The dihydroisoquinoline intermediate can be sulfonylated using a sulfonyl chloride reagent under basic conditions.
Coupling with 2-chloro-6-fluorobenzamide: The sulfonylated intermediate is then coupled with 2-chloro-6-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can also occur, potentially converting the dihydroisoquinoline to a tetrahydroisoquinoline.
Substitution: The chloro and fluoro groups on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while substitution could introduce various functional groups onto the benzamide ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications.
Biology
The compound might exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating diseases. Its sulfonyl and benzamide groups are common in many drugs.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting or modifying their activity. The sulfonyl group could form strong interactions with amino acid residues, while the benzamide moiety might fit into hydrophobic pockets of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(methylsulfonyl)ethyl)-6-fluorobenzamide
- 2-chloro-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-6-fluorobenzamide
Uniqueness
The presence of the dihydroisoquinoline moiety in 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide distinguishes it from other similar compounds. This moiety could confer unique biological activity or chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-15-6-3-7-16(20)17(15)18(23)21-9-11-26(24,25)22-10-8-13-4-1-2-5-14(13)12-22/h1-7H,8-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZAPDUWARRTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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